molecular formula C15H18O3 B5707531 3-isobutyl-7-methoxy-4-methyl-2H-chromen-2-one

3-isobutyl-7-methoxy-4-methyl-2H-chromen-2-one

Cat. No.: B5707531
M. Wt: 246.30 g/mol
InChI Key: FFMCBKIRZOFZMZ-UHFFFAOYSA-N
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Description

3-isobutyl-7-methoxy-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are found in many plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isobutyl-7-methoxy-4-methyl-2H-chromen-2-one can be achieved through various methods, including the Pechmann condensation, Knoevenagel condensation, and other classical and green chemistry approaches. One common method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. For example, the reaction of 7-hydroxy-4-methylcoumarin with isobutyl bromide in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of coumarin derivatives often involves scalable and efficient methods such as the Pechmann reaction, which employs acid catalysts like sulfuric acid or Lewis acids such as aluminum chloride. These methods are optimized for high yields and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-isobutyl-7-methoxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted products.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

3-isobutyl-7-methoxy-4-methyl-2H-chromen-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-isobutyl-7-methoxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties could be related to the induction of apoptosis or inhibition of cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

    4-methyl-7-methoxycoumarin: Similar structure but lacks the isobutyl group.

    7-hydroxy-4-methylcoumarin: Similar structure but lacks the methoxy and isobutyl groups.

    3-isobutyl-4-methylcoumarin: Similar structure but lacks the methoxy group.

Uniqueness

These structural features may enhance its biological activity and make it a valuable compound for further research and development .

Properties

IUPAC Name

7-methoxy-4-methyl-3-(2-methylpropyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-9(2)7-13-10(3)12-6-5-11(17-4)8-14(12)18-15(13)16/h5-6,8-9H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMCBKIRZOFZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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